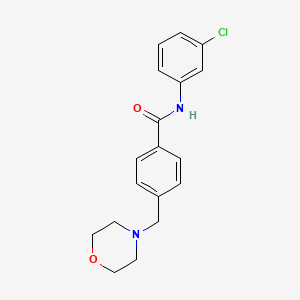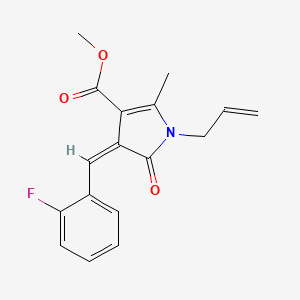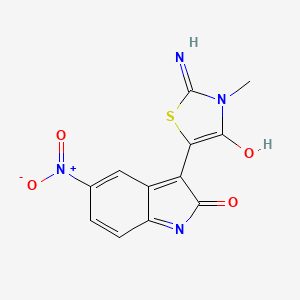![molecular formula C14H10N2O3S2 B3883028 5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3883028.png)
5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as NPD1, is a synthetic molecule that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. NPD1 is a derivative of the endogenous docosahexaenoic acid (DHA), which is a polyunsaturated fatty acid that plays a crucial role in the functioning of the brain and nervous system. In
Mécanisme D'action
The mechanism of action of 5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of various signaling pathways that regulate inflammation, oxidative stress, and cell survival. This compound has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation. This compound has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which regulates cell survival and proliferation. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and cell damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the regulation of inflammation, oxidative stress, and cell survival. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the production of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to promote cell survival and proliferation in various cell types, including neurons and endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. Additionally, this compound has been shown to have low toxicity and high stability, which makes it suitable for long-term experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. One direction is to further elucidate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, the development of more efficient synthesis methods for this compound and its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and specificity.
Applications De Recherche Scientifique
5-[5-(4-nitrophenyl)-2,4-pentadien-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neuroinflammation and cognitive impairment in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In ischemic stroke, this compound has been shown to reduce brain damage and improve neurological function in animal models.
Propriétés
IUPAC Name |
(5E)-5-[(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c17-13-12(21-14(20)15-13)5-3-1-2-4-10-6-8-11(9-7-10)16(18)19/h1-9H,(H,15,17,20)/b3-1+,4-2+,12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPEACSBWBPRK-IPROBYBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=C2C(=O)NC(=S)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3882950.png)


![ethyl 3-amino-2-[3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinylidene]-3-oxopropanoate](/img/structure/B3882976.png)

![5-(2,4-dimethylphenyl)-2,3-furandione 3-{[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3883006.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3883011.png)





![3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883050.png)
![methyl 4-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]benzoate](/img/structure/B3883051.png)
